

Application of DNA Ligases in Molecular Diagnostics: A Guide for Researchers

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Compound of Interest

Compound Name: *Lig2*

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Introduction

DNA ligases are essential enzymes that catalyze the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate termini of DNA strands. This fundamental role in joining DNA fragments has made them indispensable tools in molecular biology, extending from classic cloning techniques to advanced molecular diagnostics.[1][2] In the realm of diagnostics, DNA ligases are pivotal for the development of highly specific and sensitive assays for the detection of nucleic acids and proteins, enabling the identification of genetic mutations, pathogens, and biomarkers associated with various diseases.[3][4]

This document provides a comprehensive overview of the applications of DNA ligases in molecular diagnostics, with a focus on commonly used enzymes and techniques. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement ligation-based diagnostic assays.

A Note on DNA Ligase II

While mammalian cells contain several DNA ligases (I, III, and IV) with specific roles in DNA replication and repair, DNA ligase II is not a distinct enzyme encoded by its own gene.[5] It is considered to be an alternatively spliced form or a proteolytic degradation product of DNA ligase III and is primarily involved in DNA repair pathways within the cell.[5][6][7] Consequently, DNA ligase II is not used as a reagent in in vitro molecular diagnostic applications. The most commonly employed ligases in diagnostics are bacteriophage T4 DNA ligase and thermostable

DNA ligases derived from thermophilic bacteria, such as *Thermus aquaticus* (Taq DNA ligase).
[2][8]

Key Applications of DNA Ligases in Molecular Diagnostics

Ligation-based assays offer high specificity because the ligation of two probes is dependent on their perfect hybridization to a target sequence. This principle is exploited in several powerful diagnostic techniques.

Ligase Chain Reaction (LCR)

Ligase Chain Reaction (LCR) is a nucleic acid amplification method that utilizes a thermostable DNA ligase to discriminate between DNA sequences that differ by a single base pair.[9] The technique employs four oligonucleotide probes: two adjacent probes that hybridize to one strand of the target DNA, and two corresponding complementary probes for the other strand. Ligation of the adjacent probes occurs only if they are perfectly matched to the target sequence at the ligation junction. The ligated products then serve as templates for subsequent rounds of ligation, leading to exponential amplification.[9]

Key Features of LCR:

- **High Specificity:** Excellent for single nucleotide polymorphism (SNP) and point mutation detection.[9]
- **Isothermal or Thermal Cycling:** Can be performed under thermal cycling conditions.[9]
- **Enzyme Requirement:** Requires a thermostable DNA ligase.[9]

Padlock Probes and Rolling Circle Amplification (RCA)

This technique combines the specificity of padlock probe ligation with the powerful isothermal signal amplification of Rolling Circle Amplification (RCA). A padlock probe is a linear oligonucleotide with target-complementary sequences at its 5' and 3' ends.[10] Upon hybridization to the target sequence, the two ends are brought into proximity and can be circularized by a DNA ligase.[11] This circularized probe then serves as a template for a highly

processive DNA polymerase (e.g., Phi29 polymerase) in an RCA reaction, generating a long, single-stranded DNA molecule consisting of tandem repeats of the probe sequence.[6][12]

Key Features of Padlock Probes with RCA:

- **High Specificity and Sensitivity:** The dual requirement of precise hybridization and ligation ensures high specificity, while RCA provides significant signal amplification.[12]
- **Isothermal Amplification:** The RCA part of the reaction proceeds at a constant temperature. [12]
- **Versatility:** Can be adapted for the detection of DNA, RNA, and for in situ analysis.[13]

Proximity Ligation Assay (PLA)

The Proximity Ligation Assay (PLA) is a versatile technique for the sensitive and specific detection of proteins, protein-protein interactions, and post-translational modifications in situ. [14] The assay utilizes pairs of antibodies conjugated to oligonucleotides (PLA probes). When these probes bind to their targets in close proximity (typically within 40 nm), the oligonucleotides can be joined by a DNA ligase to form a circular DNA molecule.[15][16] This DNA circle is then amplified by RCA, and the resulting amplified product is visualized using fluorescently labeled probes, appearing as distinct spots.[16]

Key Features of PLA:

- **In Situ Detection:** Allows for the visualization of molecular events within fixed cells and tissues.[17]
- **High Sensitivity and Specificity:** Detects endogenous proteins and their interactions with single-molecule resolution.[15]
- **Quantitative Analysis:** The number of fluorescent spots can be quantified to provide a measure of the target interaction.[16]

Quantitative Data Presentation

The performance of various ligation-based diagnostic assays is summarized in the table below.

Assay Type	Target	Ligase Used	Sensitivity/ Limit of Detection (LOD)	Specificity	Reference
Ligase Chain Reaction (LCR)	Chlamydia trachomatis	Thermostable DNA Ligase	91-100% sensitivity	High	[18]
Ligation-based electrochemical biosensor	CYP2C19*2 allele (SNP)	Ampligase (Thermostable)	0.5 fM	Can detect mutant DNA in a 1000-fold excess of wild-type	[5]
Ligation-based assay for SARS-CoV-2 variants	SARS-CoV-2 SNPs	HiFi Taq DNA Ligase	7.4×10^4 genome copies/mL	99.5%	[19]
LCR coupled with RCA	SNP	Thermostable DNA Ligase	1 fM	Can determine allele frequency as low as 1.0%	[1]
Ligase-based LAMP for SNV genotyping	Single Nucleotide Variant	SplintR Ligase, T4 DNA Ligase, Taq DNA Ligase	Detects as low as 0.01% mutation frequency	High	[20] [21]
Ligase-dependent PCR for m6A in RNA	N6-methyladenosine in RNA	T4 DNA Ligase	73.9 fM	Up to 54.1-fold selectivity	[22]

Experimental Protocols

Protocol 1: Ligase Chain Reaction (LCR) for SNP Detection

This protocol is a general guideline for detecting a known SNP using LCR.

Materials:

- Thermostable DNA ligase (e.g., Taq DNA ligase)
- 10X LCR buffer
- dNTP mix
- Allele-specific LCR probes (4 probes: 2 for the wild-type allele, 2 for the mutant allele; one of each pair is typically labeled with a capture tag like biotin, and the other with a detection tag like fluorescein)
- Target DNA sample
- Nuclease-free water
- Thermal cycler
- Detection system (e.g., ELISA plate reader)

Procedure:

- Reaction Setup:
 - On ice, prepare a master mix containing 1X LCR buffer, dNTPs, and the thermostable DNA ligase.
 - In separate reaction tubes for wild-type and mutant allele detection, add the corresponding LCR probe sets.
 - Add the target DNA to each reaction tube.
 - Add the master mix to each tube to the final reaction volume.

- Thermal Cycling:
 - Perform an initial denaturation step at 94°C for 2 minutes.
 - Cycle 20-30 times through the following steps:
 - Denaturation: 94°C for 30 seconds.
 - Annealing and Ligation: 65°C for 2 minutes.
- Detection:
 - Transfer the LCR products to a streptavidin-coated microplate to capture the biotin-labeled products.
 - Wash the plate to remove unbound probes and target DNA.
 - Add an anti-fluorescein antibody conjugated to horseradish peroxidase (HRP).
 - Wash the plate again.
 - Add a colorimetric HRP substrate and incubate.
 - Stop the reaction and measure the absorbance to determine the presence of the ligated product.

Protocol 2: Padlock Probe Ligation and Rolling Circle Amplification (RCA)

This protocol outlines the steps for detecting a specific DNA target using padlock probes and RCA.

Materials:

- Padlock probe specific to the target sequence
- T4 DNA ligase or a thermostable DNA ligase

- 10X Ligation buffer
- ATP
- Phi29 DNA polymerase
- 10X Phi29 polymerase buffer
- dNTP mix
- Random hexamer primers (for RCA)
- Fluorescently labeled detection probes
- Target DNA sample
- Nuclease-free water
- Thermal cycler or heat block
- Fluorescence microscope or plate reader

Procedure:

- Ligation:
 - In a reaction tube, mix the target DNA, padlock probe, 1X ligation buffer, and ATP.
 - Heat to 95°C for 3 minutes for denaturation, then cool to the annealing temperature of the probe arms and incubate for 30 minutes.
 - Add DNA ligase and incubate at the optimal temperature for the ligase (e.g., 37°C for T4 DNA ligase) for 1 hour.[\[13\]](#)
 - Heat inactivate the ligase at 65°C for 10 minutes.
- Exonuclease Treatment (Optional):

- To remove unligated linear probes, treat the reaction with an exonuclease that digests linear but not circular DNA.
- Rolling Circle Amplification:
 - To the ligation product, add 1X Phi29 polymerase buffer, dNTPs, and random hexamer primers.
 - Add Phi29 DNA polymerase.
 - Incubate at 30°C for 1-2 hours.
- Detection:
 - Add fluorescently labeled detection probes that are complementary to the RCA product.
 - Incubate to allow hybridization.
 - Visualize the amplified product using a fluorescence microscope (for in situ applications) or a fluorescence plate reader.

Protocol 3: Proximity Ligation Assay (PLA) for Protein-Protein Interaction

This protocol provides a general workflow for detecting the interaction between two proteins in fixed cells.

Materials:

- Primary antibodies against the two proteins of interest (from different species)
- PLA probes (secondary antibodies conjugated to oligonucleotides, one PLUS and one MINUS)
- Ligation solution (containing ligase and connector oligonucleotides)
- Amplification solution (containing DNA polymerase)

- Detection solution (containing fluorescently labeled oligonucleotides)
- Blocking solution
- Wash buffers
- Cells grown on coverslips, fixed and permeabilized
- Fluorescence microscope

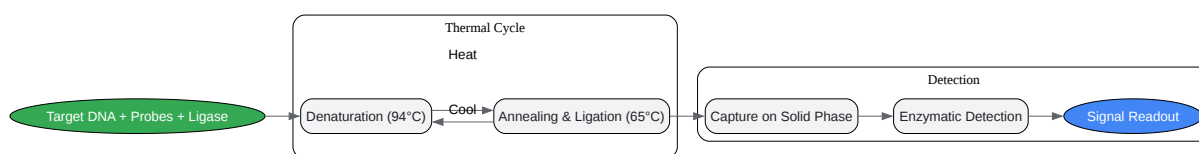
Procedure:

- Antibody Incubation:
 - Block the fixed and permeabilized cells to prevent non-specific antibody binding.
 - Incubate with a mixture of the two primary antibodies for 1 hour at room temperature.
 - Wash the cells.
- PLA Probe Incubation:
 - Incubate with the PLA probes (anti-species PLUS and MINUS) for 1 hour at 37°C.[\[23\]](#)
 - Wash the cells.
- Ligation:
 - Add the ligation solution and incubate for 30 minutes at 37°C.[\[23\]](#) This step circularizes the DNA when the probes are in close proximity.
 - Wash the cells.
- Amplification:
 - Add the amplification solution and incubate for 90-120 minutes at 37°C.[\[23\]](#)
 - Wash the cells.

- Detection and Imaging:
 - Add the detection solution containing fluorescent probes and incubate for 1 hour at 37°C.
 - Wash the cells and mount the coverslips on microscope slides.
 - Image the samples using a fluorescence microscope. Each fluorescent spot represents an interaction event.

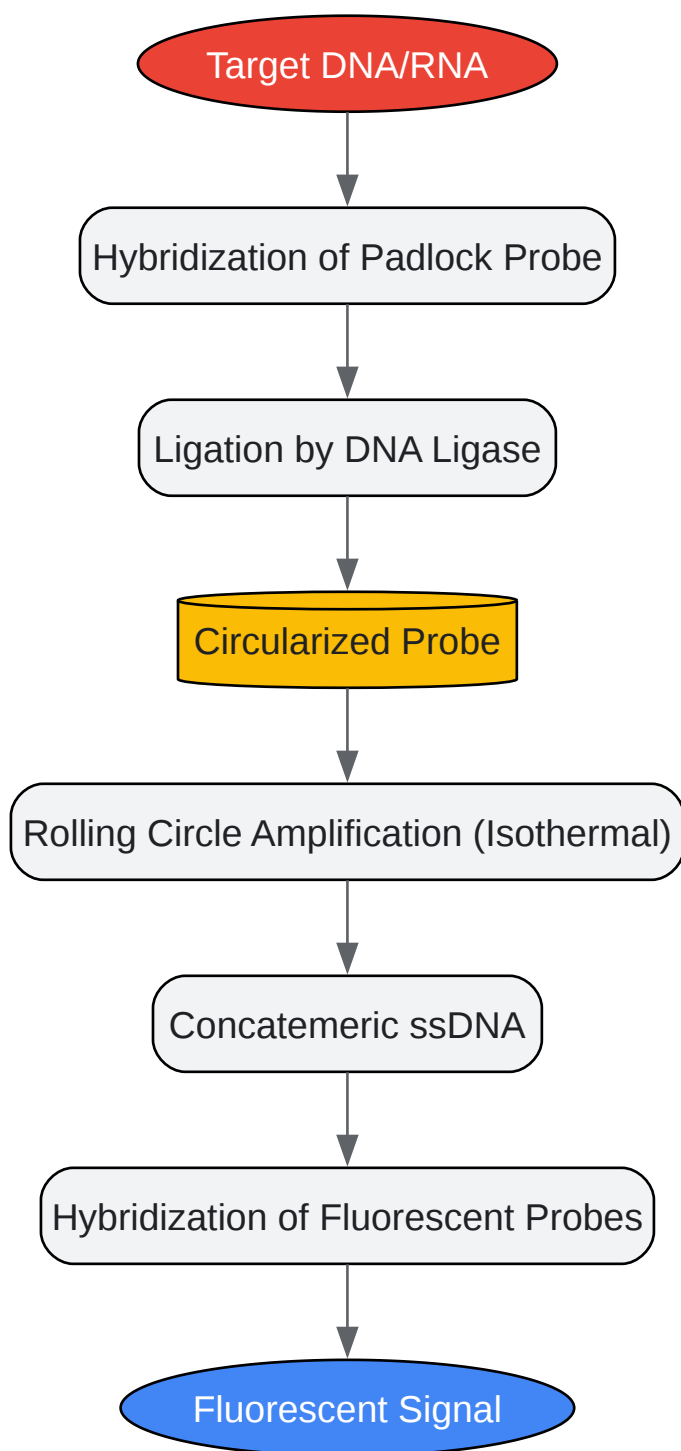
Visualizations

Below are diagrams illustrating the workflows of the described diagnostic techniques.



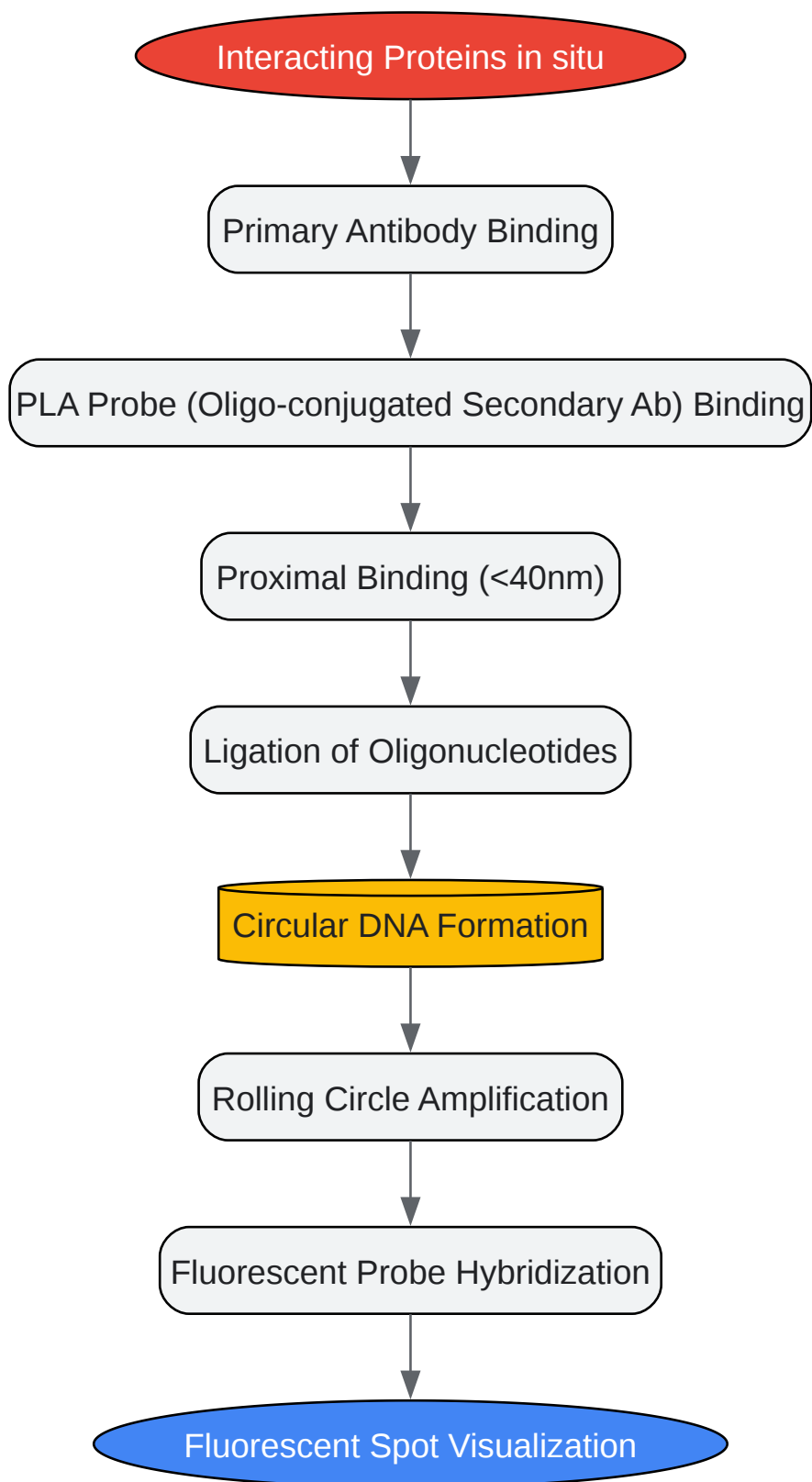
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Caption: Workflow of the Ligase Chain Reaction (LCR).



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Caption: Padlock Probe and Rolling Circle Amplification (RCA) workflow.



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References

- 1. Ligase chain reaction coupled with rolling circle amplification for high sensitivity detection of single nucleotide polymorphisms - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Thermostable DNA ligases from hyperthermophiles in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. neb.com [neb.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. promega.com [promega.com]
- 7. Frontiers | Thermostable DNA ligases from hyperthermophiles in biotechnology [frontiersin.org]
- 8. Padlock probe ligation [bio-protocol.org]
- 9. Ligase chain reaction - Wikipedia [en.wikipedia.org]
- 10. content.protocols.io [content.protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. Padlock Probe-based Rolling Circle Amplification Lateral Flow Assay for Point-of-Need Nucleic Acid Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. aboligo.com [aboligo.com]
- 16. clyte.tech [clyte.tech]
- 17. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Qualitative and quantitative aspects of the ligase chain reaction assay for Chlamydia trachomatis in genital tract samples and urines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ligation-based assay for variant typing without sequencing: Application to SARS-CoV-2 variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ultra-specific genotyping of single nucleotide variants by ligase-based loop-mediated isothermal amplification coupled with a modified ligation probe ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00851J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Identification of a selective DNA ligase for accurate recognition and ultrasensitive quantification of N6-methyladenosine in RNA at one-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
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